molecular formula C7H8Cl2N2O B15237457 (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

Katalognummer: B15237457
Molekulargewicht: 207.05 g/mol
InChI-Schlüssel: YNQMYDSBCWFLJI-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an aminoethanol group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloropyridine.

    Nucleophilic Substitution: The 3,5-dichloropyridine undergoes nucleophilic substitution with an appropriate aminoethanol derivative under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(3-chloro(2-pyridyl))ethan-1-ol: Similar structure but with only one chlorine atom.

    2-Amino-2-(3,5-dibromo(2-pyridyl))ethan-1-ol: Similar structure but with bromine atoms instead of chlorine.

    2-Amino-2-(3,5-difluoro(2-pyridyl))ethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.

Eigenschaften

Molekularformel

C7H8Cl2N2O

Molekulargewicht

207.05 g/mol

IUPAC-Name

(2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8Cl2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1

InChI-Schlüssel

YNQMYDSBCWFLJI-ZCFIWIBFSA-N

Isomerische SMILES

C1=C(C=NC(=C1Cl)[C@@H](CO)N)Cl

Kanonische SMILES

C1=C(C=NC(=C1Cl)C(CO)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.